Product packaging for 1-(Pyridin-3-yl)propan-2-one(Cat. No.:CAS No. 6302-03-0)

1-(Pyridin-3-yl)propan-2-one

Cat. No.: B027483
CAS No.: 6302-03-0
M. Wt: 135.16 g/mol
InChI Key: WPDJRDYNRNXPBX-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)propan-2-one (CAS 6302-03-0) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a pyridine ring linked to an acetone moiety, creating a versatile scaffold for the construction of more complex molecules. Key Research Applications: Pharmaceutical Building Block: Serves as a key precursor in medicinal chemistry for the development of novel therapeutic candidates. Its structure is a common feature in molecules with potential biological activity. Chemical Synthesis Intermediate: The ketone functional group is highly reactive, allowing for further transformations such as reductions to alcohols or reactions with nucleophiles to form new carbon-carbon bonds. Lead Compound Development: Useful for generating structural analogs and conducting structure-activity relationship (SAR) studies to optimize drug-like properties. Please note that specific mechanistic and pharmacological data for this exact compound is limited in the public domain, underscoring its primary utility as a foundational building block for discovery chemistry. Safety and Compliance: This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B027483 1-(Pyridin-3-yl)propan-2-one CAS No. 6302-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDJRDYNRNXPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285769
Record name 1-(Pyridin-3-yl)propan-2-one
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-03-0
Record name 1-(3-Pyridinyl)-2-propanone
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Record name 6302-03-0
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Record name 1-(Pyridin-3-yl)propan-2-one
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Record name 3-ACETONYLPYRIDINE
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Advanced Analytical and Spectroscopic Characterization in Research on 1 Pyridin 3 Yl Propan 2 One

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of 1-(Pyridin-3-yl)propan-2-one, offering insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound by mapping the proton (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: In ¹H NMR spectra, the protons of the pyridine (B92270) ring typically appear in the downfield region due to the electron-withdrawing nature of the nitrogen atom. For instance, in a chloroform-d (B32938) (CDCl₃) solvent, the pyridine protons of similar structures can exhibit chemical shifts (δ) around 8.5-9.0 ppm. The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the propanone side chain will appear more upfield.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ketone group is particularly characteristic, appearing significantly downfield, often around 200 ppm. The carbon atoms of the pyridine ring will have distinct chemical shifts, and the aliphatic carbons of the propanone chain will be found in the upfield region of the spectrum. The specific chemical shifts can be influenced by the solvent used, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). acs.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Structurally Related Pyridine Derivatives.

Nucleus Chemical Shift (δ) in ppm Solvent Reference
¹H (Pyridine) 8.46 (d, J = 1.7 Hz, 1H), 8.38 (dd, J = 4.7, 1.2 Hz, 1H), 7.51 (d, J = 7.8 Hz, 1H), 7.14 (dd, J = 7.7, 4.8 Hz, 1H) CDCl₃ rsc.org
¹³C (Pyridine) 149.96, 147.62, 136.06, 123.36 CDCl₃ rsc.org
¹³C (C=O) 197.02 CDCl₃ rsc.org
¹H (CH₂) 3.19 (t, J = 7.5 Hz, 2H) CDCl₃ rsc.org
¹H (CH₃) 2.20 (s, 3H) CDCl₃ rsc.org
¹³C (CH₂) 39.41 CDCl₃ rsc.org

Note: Data presented is for structurally similar compounds and serves as a general reference. Actual values for this compound may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

The molecular formula of this compound is C₈H₉NO, corresponding to a molecular weight of approximately 135.16 g/mol . In an ESI-MS experiment, the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 136.1.

The fragmentation pattern in mass spectrometry provides structural information. The molecular ion can break into smaller, charged fragments. libretexts.org For 1-(pyridin-2-yl)propan-2-one, a related isomer, the most abundant fragment ion (base peak) is observed at m/z 93, corresponding to the pyridinium (B92312) ion, with another significant peak at m/z 43. nih.gov This indicates a common fragmentation pathway involving the cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

HRMS can confirm the molecular formula with high precision. For instance, the calculated mass for the protonated molecule of a related compound, C₁₂H₁₆NO₂, was found to be 206.1176 [M+H]⁺, with the experimental value being 206.1173, demonstrating excellent agreement. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration. For aromatic ketones, this peak typically appears in the range of 1650-1750 cm⁻¹. libretexts.org Specifically for a pyridyl ketone, this stretch is often observed around 1700 cm⁻¹. The spectrum would also feature bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring at approximately 1600 cm⁻¹, as well as C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy can also identify the key functional groups. Aromatic C-H stretches are typically observed around 3070 cm⁻¹, and a characteristic ring breathing mode for the pyridine ring appears near 990 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound and Related Structures.

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Reference
C=O Stretch (Ketone) 1655-1700 IR
Pyridine Ring C=C/C=N Stretches ~1600 IR
Aromatic C-H Stretch ~3070 Raman

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

Table 3: Crystallographic Data for a Structurally Related Pyridyl Propanone Derivative.

Parameter Value Reference
Compound 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one iucr.org
Molecular Formula C₂₁H₁₉NO iucr.org
Crystal System Monoclinic iucr.org
Space Group P 2₁/n iucr.org
a (Å) 15.1569 (3) iucr.org
b (Å) 5.6333 (1) iucr.org
c (Å) 19.5468 (4) iucr.org
β (°) 109.295 (2) iucr.org
V (ų) 1575.22 (5) iucr.org

Chromatographic Methodologies for Isolation, Purity Assessment, and Enantiomeric Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation, Purity Assessment, and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for separating components of a mixture, determining the purity of a compound, and quantifying its amount.

For pyridyl ketones, reverse-phase HPLC is a common method. sielc.com In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com An acid, like phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com

The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions and can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantification. The purity of a sample can be assessed by the presence of a single, sharp peak, with any additional peaks indicating impurities. UHPLC, which uses smaller particle sizes in the column, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Table 4: Typical HPLC Parameters for the Analysis of Pyridyl Compounds.

Parameter Condition Reference
Column Reverse-Phase (e.g., C18, Primesep 100) sielc.comsielc.com
Mobile Phase Acetonitrile/Water with an acid (e.g., phosphoric or formic acid) sielc.comsielc.com
Detection UV at a specific wavelength (e.g., 260 nm) sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a core analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.comchemrxiv.org It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an invaluable tool for analyzing complex mixtures. jmchemsci.com In the context of this compound, GC-MS is instrumental in purity assessments, identification of synthesis byproducts, and in metabolomics studies to profile its metabolic fate in biological systems. chemrxiv.org

Metabolomics research, in particular, relies on GC-MS to identify and quantify small molecular metabolites under 650 daltons. nih.gov For non-volatile primary metabolites such as amino acids, organic acids, and sugars that might be part of a metabolic pathway involving this compound, a derivatization step is required to increase their volatility. chemrxiv.orgnih.gov The most common method is silylation, for instance, using N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), which converts polar functional groups (like -OH, -COOH, -NH2) into more volatile trimethylsilyl (B98337) (TMS) ethers, esters, or amines. nih.gov

The GC-MS analysis workflow involves injecting the prepared sample into a heated inlet, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized analytes through a capillary column. mdpi.com The column's stationary phase separates compounds based on their boiling points and interactions with the phase. As compounds elute from the column, they enter the mass spectrometer's ion source, are ionized (commonly by electron impact), fragmented, and then sorted by their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. mdpi.comfrontiersin.org While specific metabolite profiling studies for this compound are not extensively detailed in public literature, the general parameters for such an analysis can be outlined.

Table 1: Typical GC-MS Parameters for Metabolite Profiling
ParameterTypical SettingPurpose
GC ColumnDB-5 (or similar), 30-60 m x 0.25 mm i.d., 0.25 µm film thicknessSeparates compounds based on polarity and boiling point. mdpi.com
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)Moves the analytes through the column. mdpi.com
Oven Temperature ProgramInitial hold (e.g., 40-70°C), followed by a ramp (e.g., 5-10°C/min) to a final temperature (e.g., 250-300°C)Enables the separation of compounds with a wide range of boiling points. mdpi.comfrontiersin.org
Injector Temperature250-290°CEnsures rapid and complete vaporization of the sample. mdpi.com
Ion Source Temperature200-230°COptimizes the ionization process. mdpi.comfrontiersin.org
Ionization ModeElectron Impact (EI) at 70 eVStandard mode that creates reproducible fragmentation patterns for library matching. frontiersin.org
Mass Scan Rangem/z 35-600Covers the expected mass range of derivatized metabolites. mdpi.comnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used ubiquitously in organic synthesis to monitor the progress of a chemical reaction, determine the purity of a substance, and identify compounds in a mixture. wisc.eduumich.eduwikipedia.org In the synthesis of this compound, TLC is an essential tool for observing the consumption of starting materials and the formation of the desired product in real-time. wisc.edu

The principle of TLC involves a stationary phase, which is a thin layer of an adsorbent material like silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated onto a solid support such as a glass or aluminum plate. wisc.eduumich.edu A small spot of the reaction mixture is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase or eluent. wikipedia.org The mobile phase travels up the plate via capillary action, and as it passes over the sample spot, it carries the various components up the plate at different rates. wisc.eduwikipedia.org

Separation is based on the differential partitioning of the components between the stationary and mobile phases. wisc.edu Compounds with a stronger affinity for the polar stationary phase (like silica gel) will move up the plate more slowly, while less polar compounds that are more soluble in the mobile phase will travel further. umich.edu For a reaction producing this compound, a researcher would spot the reaction mixture alongside the starting materials on the same TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. wisc.edu

Since many organic compounds, including likely precursors and this compound itself, are colorless, visualization is often required. wikipedia.org A common non-destructive method is using TLC plates containing a fluorescent indicator that glows under UV light (typically at 254 nm). umich.edu UV-active compounds, such as those containing aromatic rings like the pyridine moiety, will absorb the UV light and appear as dark spots on the fluorescent background. umich.edu

The position of each spot is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. umich.edu

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is characteristic of a compound in a specific solvent system and can be used for identification by comparing it to the Rf of a known standard. umich.edu

Table 2: Illustrative TLC Monitoring of a Hypothetical Synthesis
CompoundHypothetical Rf ValueObservation Over Time
Starting Material A (e.g., a more polar pyridine derivative)0.25Spot intensity decreases as the reaction proceeds.
Starting Material B (e.g., a less polar reactant)0.80Spot intensity decreases as the reaction proceeds.
This compound (Product)0.50A new spot appears and its intensity increases over time.

Analytical Method Validation Protocols for Robust Quantification in Research Matrices

For the robust quantification of this compound in various research matrices (e.g., plasma, tissue homogenates, or reaction mixtures), the analytical method used must be validated. longdom.orgmdpi.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. longdom.org Guidelines from bodies like the International Council for Harmonisation (ICH) provide a framework for performing validation, ensuring the reliability, accuracy, and precision of the results. europa.eueuropa.eu The key parameters evaluated during method validation are outlined below.

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. longdom.org For a chromatographic method, this is often demonstrated by showing that the analyte's peak is well-resolved from other peaks and that blank matrix samples are free of interfering signals at the analyte's retention time. mdpi.com

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations (e.g., 5-6 levels) and plotting the response versus concentration. longdom.org The relationship is assessed using the correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1.000. longdom.org

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu For assaying an active substance, the typical minimum specified range is 80% to 120% of the test concentration. europa.eu

Accuracy: Accuracy reflects the closeness of the measured value to the true value. europa.eu It is often determined by analyzing samples with a known concentration of the analyte (e.g., a spiked matrix) and calculating the percent recovery. mdpi.comeuropa.eu According to guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., low, medium, and high). europa.eu

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the standard deviation (SD) or relative standard deviation (RSD). europa.eu

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. europa.eu

Intermediate Precision (Inter-assay precision): Evaluates the effects of random events within a laboratory, such as different days, analysts, or equipment. europa.eu

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu It is a critical parameter for the determination of impurities or for studies involving low concentrations of the analyte. europa.eunih.gov

Table 3: Summary of Analytical Method Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionCommon Acceptance Criterion
SpecificityAbility to measure the analyte in the presence of other components.No interference at the retention time of the analyte. mdpi.com
LinearityProportionality of response to concentration.Correlation coefficient (r²) ≥ 0.99. longdom.org
AccuracyCloseness of measured value to the true value.Recovery within 80-120% for assay; often ±15% of nominal for bioanalysis (±20% at LOQ). europa.eunih.gov
Precision (Repeatability & Intermediate)Agreement among a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). nih.gov
Limit of Quantitation (LOQ)Lowest concentration quantifiable with acceptable accuracy and precision.Analyte response is identifiable, discrete, and reproducible with precision (RSD) ≤ 20%. europa.eunih.gov

Computational Chemistry and Theoretical Modeling of 1 Pyridin 3 Yl Propan 2 One and Its Analogs

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

In the study of 1-(pyridin-3-yl)propan-2-one and its analogs, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are instrumental. acs.orgresearchgate.net These calculations help in optimizing the molecular geometry and understanding the electronic landscape of the molecule. For instance, a study on 1-(4-phenylquinolin-2-yl)propan-1-one, an analog, utilized DFT to confirm its molecular and structural analysis, which was in good agreement with experimental data from FT-IR, NMR, and single-crystal XRD techniques. acs.org

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netiucr.org A smaller energy gap suggests higher reactivity. researchgate.net For example, in a study of an imidazo[1,2-a]pyridine (B132010) derivative, the HOMO–LUMO gap was calculated to be 4.343 eV, indicating its relative stability. iucr.org Similar analyses on analogs of this compound help in understanding their potential for electronic transitions and their behavior in chemical reactions. researchgate.netchemmethod.com

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Several studies have employed molecular docking to investigate the potential biological activities of analogs of this compound. For instance, derivatives of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) were studied for their inhibitory properties against Deoxyribonuclease I (DNase I). researchgate.netresearchgate.net Molecular docking simulations suggested that interactions with specific amino acid residues like Glu 39, His 134, and Asn 170 are crucial for the inhibitor's affinity towards DNase I. researchgate.net Notably, 3-ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione, an analog, was identified as a potent DNase I inhibitor. researchgate.netresearchgate.net

In another study, novel tetrahydroisoquinoline-4-carboxylates containing a propan-2-one moiety were investigated as potential matrix-metalloproteinase (MMP) inhibitors. nih.gov Molecular docking was used to understand the structure-activity relationship and their binding modes within the active site of the enzyme. nih.gov Similarly, docking studies on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives shed light on their interactions with 5-HT1A serotonin (B10506) receptors, explaining the observed binding affinities. mdpi.com

These studies underscore the importance of molecular docking in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of these compounds to their biological targets. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Biological Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new, unsynthesized compounds.

QSAR studies have been applied to various classes of compounds that are structurally related to this compound to predict their biological activities. researchgate.netresearchgate.net These studies often involve calculating various molecular descriptors, which can be electronic, steric, or lipophilic in nature, and correlating them with the observed biological activity using statistical methods like multiple linear regression (MLR). researchgate.net

For example, a QSAR analysis of substituted hydrazide derivatives highlighted the importance of electronic parameters, such as dipole moment and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), in describing their antibacterial and antifungal activities. researchgate.net In another instance, QSAR models were developed for 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines as angiotensin II receptor antagonists, indicating the significance of LUMO energy and the lipophilic parameter, logP, in their biological activity. researchgate.net

QSAR models, once validated, can be powerful tools for the virtual screening and design of new potent molecules, guiding synthetic efforts towards compounds with desired biological profiles. nih.gov

Advanced Computational Characterization: FMO, MEP, NBO, and Charge Analysis

Beyond basic electronic structure and docking, advanced computational methods provide a deeper understanding of the chemical nature of this compound and its analogs.

Frontier Molecular Orbital (FMO) analysis , as mentioned earlier, is crucial for understanding reactivity. The distribution and energy of HOMO and LUMO can indicate the sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netiucr.org

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and to predict its reactivity towards charged species. researchgate.netchemmethod.com The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For example, in a computational study of a pyridine (B92270) derivative, MEP analysis helped identify the nucleophilic and electrophilic sites on the molecule. asianresassoc.org

Collectively, these advanced computational methods provide a comprehensive characterization of the electronic properties and reactivity of this compound and its analogs, complementing experimental findings and guiding the design of new functional molecules. chemmethod.comafricanjournalofbiomedicalresearch.com

Applications of 1 Pyridin 3 Yl Propan 2 One As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Nicotine (B1678760) Alkaloids and Related Metabolites

1-(Pyridin-3-yl)propan-2-one and its derivatives are instrumental in the synthesis of nicotine alkaloids and their analogues. These compounds are of significant interest due to their pharmacological properties and their effects on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The synthesis of these analogues aims to develop compounds with higher selectivity for specific nAChR subtypes, potentially enhancing therapeutic benefits while minimizing adverse effects. nih.gov

A key strategy involves the construction of the characteristic pyrrolidine (B122466) or piperidine (B6355638) ring of nicotine and anabasine (B190304) analogues. nih.govresearchgate.net For instance, a straightforward approach has been developed for synthesizing these analogues through the cyclization of mesylated 1-(3-pyridinyl)-1,4-diol and 1,5-diol derivatives. nih.gov While not a direct one-step precursor, this compound-related ketones are central to creating the necessary diol intermediates. For example, the borane-mediated reduction of a ketone precursor, ethyl 4-(pyridin-3-yl)-4-oxobutanoate, yields the corresponding diol, which is a key step toward the synthesis of a nicotine analogue. nih.gov

Research has also detailed the enantioselective synthesis of minor tobacco alkaloids such as nornicotine (B190312) and anabasine. researchgate.net These methods often involve the alkylation of chiral templates followed by intramolecular ring closure, highlighting the importance of the pyridinyl-alkyl backbone that can be derived from precursors like this compound. researchgate.net The development of novel nicotine analogues often involves modifications to either the pyridine (B92270) or the pyrrolidine ring to explore structure-activity relationships. google.comresearchgate.net

Table 1: Examples of Nicotine Alkaloids and Analogues

Compound NameSignificanceRelevant Synthesis Context
(S)-NicotineThe primary and most abundant tobacco alkaloid with well-known pharmacological effects. researchgate.netresearchgate.netThe target molecule for many synthetic strategies aiming to produce it or its analogues enantioselectively. nih.govresearchgate.net
AnabasineA minor tobacco alkaloid, also a nicotinic receptor agonist. researchgate.netSynthesized via cyclization of 1,5-diol derivatives derived from pyridinyl ketone precursors. nih.govresearchgate.net
NornicotineA minor tobacco alkaloid and a metabolite of nicotine. researchgate.netnih.govEnantioselective synthesis procedures have been developed to obtain its optically pure forms. researchgate.net
SIB-1508YA nicotine analogue designed as a memory enhancer and anti-Parkinson's agent. nih.govRepresents the therapeutic potential of novel nicotine analogues. nih.gov
ABT-418An nAChR agonist with an isoxazole (B147169) bioisostere of pyridine, developed for Alzheimer's treatment. nih.govDemonstrates how modifying the pyridine ring can lead to improved therapeutic profiles. nih.gov

Building Block for the Construction of Diverse Heterocyclic Frameworks

The unique structure of this compound makes it an ideal building block for synthesizing a wide array of heterocyclic compounds through various chemical reactions. indiamart.com The compound can undergo cyclization reactions, which are fundamental in creating heterocyclic systems.

One common application is in condensation reactions. For example, it can be used as a starting material in the synthesis of azachalcones, such as (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one. researchgate.net These azachalcones can be further reacted through oximation and subsequent alkylation to produce substituted (E,Z)-O-alkyloximes and O-benzyloximes, which have shown fungicidal activity. researchgate.net

The reactivity of the ketone group allows for the construction of more complex fused heterocyclic systems. For instance, the related compound 1,3-di(pyridin-2-yl)propane-1,3-dione has been used to synthesize novel polynuclear cadmium(II) and copper(II) complexes, forming intricate supramolecular architectures through coordination chemistry. researchgate.net While not a direct cyclization of the carbon backbone, this demonstrates the utility of the pyridinyl-propane skeleton in constructing complex, multi-ring structures. Furthermore, derivatives of this compound are used in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential. mdpi.com

The versatility of this building block is also highlighted in its use to create other heterocyclic scaffolds, such as 1,2,4-oxadiazoles. The compound 1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-2-one is a known derivative, showcasing the integration of the pyridinyl-propane moiety into a different five-membered heterocyclic ring. fluorochem.co.uk

Role in the Development of Pharmaceutical Scaffolds and Lead Compounds

This compound is a valuable intermediate in pharmaceutical research, serving as a foundational scaffold for the development of new therapeutic agents. indiamart.com Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. The pyridine ring is a common feature in many approved drugs, and the ability to easily functionalize the propanone side chain makes this compound a versatile starting point for creating libraries of potential drug candidates. researchgate.net

A specific example of its application is in the synthesis of novel enzyme inhibitors. Researchers have synthesized a monosquaramide derivative, 3-ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione (3c), via a condensation reaction. mdpi.com This compound was evaluated for its ability to inhibit deoxyribonuclease I (DNase I). Compound 3c emerged as the most potent inhibitor among the tested analogues, with an IC₅₀ value of 48.04 ± 7.98 µM. mdpi.com This makes it one of the more potent small organic DNase I inhibitors discovered to date. mdpi.com Molecular docking studies suggest that the squaramide scaffold interacts with key amino acid residues in the enzyme's binding site. mdpi.com

The development of such compounds highlights the role of this compound as a key building block in medicinal chemistry. The synthesis of squaramides, which are considered valuable in drug discovery due to their unique hydrogen bonding capabilities, from this precursor demonstrates a clear pathway from a simple intermediate to a biologically active lead compound. mdpi.com

Table 2: Pharmaceutical Scaffolds Derived from this compound

Derivative ClassSpecific Compound ExampleBiological Target/ActivityResearch Finding
Monosquaramides3-Ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dioneDNase I InhibitionShowed potent inhibition of DNase I with an IC₅₀ value of 48.04 µM, making it a promising lead for further development. mdpi.com
Azachalcone Oximes(E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-alkyloximesAntifungalThe synthesized compounds demonstrated good fungicidal activity. researchgate.net
General DerivativesVarious derivativesAnti-inflammatory, Anti-cancer, Anti-bacterialThe compound serves as a building block for various organic compounds with potential biological activities.

Biological Activities and Pharmacological Insights of 1 Pyridin 3 Yl Propan 2 One Derivatives

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. illinoisstate.edu For derivatives of 1-(Pyridin-3-yl)propan-2-one, these investigations have provided valuable insights into the structural features necessary for their various pharmacological effects.

The position of substituents on the pyridine (B92270) ring and the nature of these substituents play a significant role in determining the biological activity. For instance, in a series of pyrazolopyridine derivatives, the substitution at the C4 position with different aryl groups, including 2-pyridyl and 3-pyridyl, greatly influenced their antiviral activities. ucla.edu Specifically, the analogue with a 2-pyridyl group (JX040) showed the most potent activity against non-polio enteroviruses. ucla.edu

In the context of anticancer activity, the presence and position of certain functional groups on pyridine derivatives are critical. For example, the addition of methoxy (B1213986) (OMe) groups has been shown to enhance antiproliferative activity. mdpi.com Similarly, in a series of pyridin-3-yl pyrimidines, halogen substituents on an aniline (B41778) moiety were found to be important for their Bcr-Abl inhibitory activity. nih.gov

Furthermore, the lipophilicity of substituents can be a key determinant of potency. In a study of 2-oxy pyridine derivatives as TRPV1 antagonists, the lipophilicity of the 2-oxy substituents was found to be critical for potent antagonism, with an optimal carbon chain length of four or five carbons. nih.gov This highlights the importance of physicochemical properties in the design of potent derivatives.

Spectrum of Observed Biological Activities

Derivatives of this compound have been investigated for a variety of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Antimicrobial and Antifungal Potency Studies

Pyridine derivatives are known for their significant antimicrobial and antifungal properties. mdpi.commdpi.com A study on new pyridine derivatives showed that compounds belonging to the pyran, pyridine, indenopyran, thiazolopyridine, and chromene series exhibited high antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as two fungal species. bohrium.com The minimal inhibitory concentration (MIC) method is commonly used to quantify this activity. bohrium.com

For instance, certain S-substituted derivatives of 1,2,4-triazol-3-thiol containing a pyridin-4-yl moiety have demonstrated antimicrobial and antifungal activities. neliti.com Specifically, compounds 1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio) propan-2-one and 1-(4-methoxyphenyl)-2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethenone were most potent against Pseudomonas aeruginosa. neliti.com

The synthesis of pyrimidine (B1678525) derivatives from 3-acetylpyridine (B27631) has also yielded compounds with significant antibacterial and antifungal activity. researchgate.net These studies underscore the potential of modifying the this compound core to develop new antimicrobial agents.

Research into Anticancer and Antiproliferative Effects

The pyridine nucleus is a privileged scaffold in the design of anticancer agents. mdpi.comnih.gov Derivatives of this compound have been explored for their potential to inhibit cancer cell growth and proliferation.

A series of pyridin-3-yl pyrimidines were synthesized and evaluated for their Bcr-Abl inhibitory and anticancer activity. nih.gov Compounds A2 , A8 , and A9 from this series showed potent inhibition of the Bcr-Abl kinase, a key target in chronic myeloid leukemia. nih.gov This suggests that the pyridin-3-yl moiety can be a crucial component of kinase inhibitors.

Furthermore, pyrimidine derivatives are known to induce cell cycle arrest, a key mechanism in cancer therapy. nih.gov Some pyrrolopyrimidine derivatives have been shown to arrest cancer cells at the G2/M phase and induce apoptosis. nih.gov Molecular docking studies have indicated that these compounds can occupy the active site of kinases like Akt, leading to the inhibition of downstream signaling pathways. nih.gov

Chalcones, which share the α,β-unsaturated ketone feature with some derivatives of this compound, have also been extensively studied for their anticancer properties. mdpi.com

Anti-inflammatory Properties and Immunomodulatory Potential

Derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory effects. Chalcone (B49325) derivatives, which are structurally related, are well-documented for their ability to modulate the function of various immune cells, including neutrophils, macrophages, and lymphocytes. researchgate.net

The anti-inflammatory activity of these compounds is often attributed to the inhibition of pro-inflammatory enzymes and mediators. For example, some pyrazole (B372694) derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and the production of inflammatory cytokines like TNF-α and IL-6. nih.gov Similarly, certain chalcone derivatives have been found to inhibit COX-1 and COX-2 enzymes. sci-hub.se

Esters of 3-(pyridin-3-yl)propan-1-ol have been shown to possess anti-inflammatory activity. researchgate.net Additionally, a propenone derivative, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) , has been characterized as having anti-inflammatory activity. nih.gov These findings suggest that the pyridin-3-yl core can be a valuable template for designing novel anti-inflammatory agents.

Enzymatic Target Inhibition and Receptor Binding Affinity Profiling

The biological activities of this compound derivatives are often mediated by their interaction with specific enzymes and receptors.

Enzyme Inhibition: Many derivatives have been identified as potent enzyme inhibitors. For example, a series of pyridin-3-yl pyrimidines were found to be potent inhibitors of the Bcr-Abl kinase. nih.gov Another study highlighted a derivative with a 1-(pyridin-3-yl)propan-2-yl moiety, 3-Ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione (3c) , as a potent inhibitor of DNase I, with an IC50 value of 48.04 ± 7.98 µM. researchgate.net

Derivatives have also been designed as dual inhibitors. For instance, MK-8033 , a c-Met/Ron dual kinase inhibitor, incorporates a pyridine moiety and shows preferential affinity for the activated state of c-Met. bohrium.com

Receptor Binding: The affinity of these derivatives for various receptors has also been investigated. In a study of multi-target ligands for dopamine (B1211576) and serotonin (B10506) receptors, the introduction of a pyridin-3-yl substituent was explored. nih.gov Another study on dopamine D4 receptor agonists found that a 2-pyridine core was superior for agonist activity. acs.org

The table below summarizes the enzymatic and receptor targets of some this compound derivatives and related compounds.

Compound/Derivative ClassTarget Enzyme/ReceptorObserved Effect
Pyridin-3-yl pyrimidinesBcr-Abl kinaseInhibition
3-Ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione (3c)DNase IInhibition
MK-8033c-Met/Ron kinaseDual Inhibition
Pyridine derivativesDopamine and Serotonin receptorsBinding affinity

Mechanistic Elucidation of Biological Interactions at the Molecular Level

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Molecular modeling and other computational techniques, in conjunction with experimental data, have provided significant insights into these interactions.

Molecular docking studies have been instrumental in visualizing the binding of these derivatives to their target proteins. For instance, the docking of pyrrolopyrimidine derivatives into the active site of Akt kinase revealed key hydrogen bonding interactions with amino acid residues, explaining their inhibitory activity. nih.gov Similarly, molecular docking of a DNase I inhibitor with a 1-(pyridin-3-yl)propan-2-yl moiety helped to identify potential binding sites within the enzyme. researchgate.net

These computational approaches not only help in understanding the mechanism of action but also aid in the rational design of more potent and selective inhibitors. By identifying the key interactions between the ligand and its target, researchers can modify the chemical structure of the lead compound to enhance its binding affinity and biological activity.

The mechanism of anticancer effects for some derivatives involves the induction of apoptosis. For example, certain pyrrolopyrimidine derivatives have been shown to increase the expression of pro-apoptotic proteins like BAX and cleaved caspase 3, while decreasing the levels of anti-apoptotic proteins. nih.gov This indicates that these compounds can trigger the intrinsic apoptotic pathway in cancer cells.

In the context of antimicrobial activity, the mechanism can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. bohrium.com The specific molecular interactions driving these effects can be further elucidated through detailed mechanistic studies.

Metabolic Pathways and Pharmacokinetic Assessment in In Vitro and In Vivo Systems

The evaluation of metabolic pathways and pharmacokinetic profiles is a critical component in the development of therapeutic agents. For derivatives of this compound, understanding their absorption, distribution, metabolism, and excretion (ADME) is essential to predict their behavior and efficacy in biological systems. This section details the findings from various in vitro and in vivo studies that shed light on the metabolic fate and pharmacokinetic properties of these compounds.

In Vitro Metabolic Pathways

In vitro studies using subcellular fractions, such as liver microsomes and cytosol, are instrumental in identifying the primary metabolic routes and the enzymes responsible for the biotransformation of drug candidates. For pyridinyl propanone derivatives, key metabolic transformations include carbonyl reduction and oxidation of the pyridine ring.

One study on the metabolism of 2-methyl-1,2-bis(3-pyridyl)-1-propanone (metyrapone) in rat hepatic supernatant fractions identified two main metabolites. nih.gov The first was formed through the reduction of the ketone, yielding 2-methyl-1,2-bis(3-pyridyl)-1-propanol (metyrapol). nih.gov The second involved the oxidation of the pyridine ring to an alpha-pyridone, resulting in 2-methyl-1-[3-(6-oxopyridyl)]-2-(3-pyridyl)-1-propanone. nih.gov This biotransformation to an alpha-pyridone metabolite from an unquaternized pyridine molecule was a notable finding in in vitro settings. nih.gov Interestingly, the corresponding 4-pyridinyl analog of a related compound showed greater metabolic inertness, suggesting that the position of the nitrogen atom in the pyridine ring can influence metabolic stability. smolecule.com

Carbonyl reduction has been identified as a significant phase I biotransformation pathway for propenone compounds structurally related to this compound. nih.gov An investigation into the metabolism of 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) using rat liver subcellular fractions revealed that it is metabolized via reduction of the propenone structure into two major metabolites: 1-furan-2-yl-3-pyridin-2-yl-propan-1-one (M1) and 1-furan-2-yl-3-pyridin-2-yl-propan-1-ol (M2). nih.gov The study indicated that cytosolic carbonyl reductase (CBR) and other uncharacterized microsomal reductases are the primary enzymes involved in these metabolic steps. nih.gov

Table 1: Summary of In Vitro Metabolic Pathways for Pyridinyl Propanone Derivatives
Parent CompoundMetabolic ReactionMetaboliteEnzymes ImplicatedSource
2-Methyl-1,2-bis(3-pyridyl)-1-propanoneCarbonyl Reduction2-Methyl-1,2-bis(3-pyridyl)-1-propanolHepatic soluble enzymes nih.gov
2-Methyl-1,2-bis(3-pyridyl)-1-propanoneRing Oxidation2-Methyl-1-[3-(6-oxopyridyl)]-2-(3-pyridyl)-1-propanoneHepatic soluble enzymes (likely Cytochrome P450) nih.gov
1-Furan-2-yl-3-pyridin-2-yl-propenoneCarbonyl Reduction1-Furan-2-yl-3-pyridin-2-yl-propan-1-one (M1) and 1-Furan-2-yl-3-pyridin-2-yl-propan-1-ol (M2)Cytosolic Carbonyl Reductase (CBR), Microsomal Reductases nih.gov

In Vitro Pharmacokinetic Assessment

In vitro ADME studies provide crucial data on a compound's potential for oral bioavailability and its metabolic stability. These assays are often used in the early stages of drug discovery to select candidates with favorable pharmacokinetic properties.

For a series of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives, which include structures with pyridinyl moieties, in vitro pharmacokinetic properties were evaluated to identify promising antileishmanial candidates. mdpi.com A lead compound, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine, demonstrated significantly improved aqueous solubility and good microsomal stability. mdpi.com In contrast, earlier hit compounds in the series were found to be rapidly metabolized in vitro. mdpi.com

Similarly, a study on imidazo[1,2-a]pyridine (B132010) derivatives as potential PI3Kα inhibitors found that a lead compound was metabolically stable in both rat and human liver microsomes (RLM and HLM). semanticscholar.org Furthermore, this compound was found to be highly permeable in a Parallel Artificial Membrane Permeability Assay (PAMPA), which is predictive of passive gastrointestinal absorption. semanticscholar.org In silico and in vitro ADME screenings of other derivatives, such as monosquaramides containing a 1-(pyridin-3-yl)propan-2-yl moiety, also predicted suitable bioavailability and high gastrointestinal absorption. mdpi.com

Table 2: In Vitro Pharmacokinetic Data for Selected Pyridinyl Derivatives
Compound/SeriesAssayResultSource
6-Chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridineMouse Microsomal StabilityT1/2 > 40 min mdpi.com
6-Chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridinePAMPAHigh Permeability mdpi.com
Imidazo[1,2-a]pyridine derivative (Compound 35)Rat & Human Liver Microsomal StabilityMetabolically Stable semanticscholar.org
Imidazo[1,2-a]pyridine derivative (Compound 35)PAMPAHighly Permeable semanticscholar.org
Monosquaramide with 1-(pyridin-3-yl)propan-2-yl moietyIn silico ADMEPredicted suitable bioavailability and high GI absorption mdpi.com

In Vivo Pharmacokinetic Assessment

While in vitro assays are predictive, in vivo pharmacokinetic studies in animal models are necessary to understand the complete disposition of a compound within a living organism. A notable finding in this area comes from the study of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one, which exhibited enantioselective pharmacokinetics in vivo. google.com

When the racemic mixture of this compound was administered to two different mammalian species, a significantly higher plasma concentration of the S-enantiomer was detected compared to the R-enantiomer. google.com Further investigation revealed that the R-enantiomer demonstrated little to no in vivo activity, indicating that the therapeutic effects of the racemic mixture are predominantly due to the S-enantiomer. google.com This highlights the importance of evaluating individual stereoisomers, as differences in metabolism or clearance can lead to vastly different exposures and pharmacological activities in vivo.

Table 3: In Vivo Pharmacokinetic Profile of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one
ParameterObservationImplicationSource
Plasma Concentration (Post-racemate dosing)Significantly higher plasma concentration of the S-enantiomer compared to the R-enantiomer.The two enantiomers exhibit different pharmacokinetic profiles (enantioselective pharmacokinetics). google.com
In Vivo ActivityThe racemate shows significant activity, while the R-enantiomer shows little to no activity.The observed in vivo activity is predominantly attributed to the S-enantiomer. google.com

Emerging Research Directions and Future Perspectives on 1 Pyridin 3 Yl Propan 2 One

Novel Synthetic Routes and Catalyst Development for 1-(Pyridin-3-yl)propan-2-one and its Analogs

The synthesis of this compound and its analogs is an active area of research, with a focus on improving efficiency, sustainability, and access to a diverse range of related structures.

Traditional synthesis often involves condensation reactions using pyridine (B92270) derivatives and ketone precursors, sometimes under acidic catalysis. However, recent efforts have shifted towards more advanced and environmentally friendly methodologies. One such approach is the use of poly(phosphoric acid) (PPA) which can act as both a catalyst and a solvent, enabling efficient, solvent-free reactions at elevated temperatures. This method aligns with green chemistry principles by avoiding volatile organic solvents, though challenges with regioselectivity can arise.

Another advancement is the oxidation of the corresponding secondary alcohol, 1-(pyridin-3-yl)propan-2-ol, to yield the ketone. sigmaaldrich.com The use of modern catalytic systems, such as TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) with bleach, allows for highly selective oxidation under mild conditions, which minimizes the formation of unwanted side-products. Mechanochemical methods, such as ball-milling combined with PPA catalysis, are also being explored as an energy-efficient alternative to traditional solvent-based reactions.

Furthermore, research is expanding to the synthesis of various analogs to explore structure-activity relationships. This includes the creation of derivatives with substitutions on the pyridine ring, such as (6-Chloro-pyridin-3-yl)propan-2-one and 1-[2-(trifluoromethyl)pyridin-3-yl]propan-2-one, which are synthesized for their potential in enzyme inhibition studies and as intermediates for pharmaceuticals and agrochemicals. evitachem.comenaminestore.com

Table 1: Comparison of Synthetic Routes for this compound

Method Typical Yield (%) Scalability Cost Environmental Impact Key Features
Acid-Catalyzed Condensation 65–78 High Low Low (if solvent-free) A foundational method; can be adapted to be eco-friendly.
Grignard Reagent-Based Alkylation 45–72 Moderate High Moderate Versatile for creating C-C bonds but requires strict anhydrous conditions.
Oxidation of Secondary Alcohols 58–85 High Medium Low (with aqueous workup) High yields under mild conditions using selective catalysts like TEMPO.
Palladium-Catalyzed Cross-Coupling 50–68 Low Very High High (Pd waste) Offers precision but suffers from high catalyst cost and metal waste.

| Mechanochemical (Ball-Milling) | 60–70 | Moderate | Medium | Low | An energy-efficient, solvent-free alternative. |

Exploration of Untapped Biological Activities and Therapeutic Applications

While this compound is primarily recognized as a synthetic precursor, ongoing research is beginning to uncover its potential biological activities and those of its derivatives, opening new avenues for therapeutic applications. indiamart.com The pyridine moiety is a key structural component in many biologically active molecules and FDA-approved drugs, suggesting the therapeutic potential of its derivatives. researchgate.net

Preliminary studies have indicated that this compound and its related structures may possess anti-inflammatory, anti-cancer, and anti-bacterial properties. For instance, derivatives have shown antiproliferative effects against various cancer cell lines. Research into related compounds has also suggested potential antimalarial activity.

The versatility of the this compound scaffold is further demonstrated by the diverse therapeutic areas its analogs are being investigated for. Derivatives incorporating an isoquinoline (B145761) moiety are being studied for their potential in neuropharmacology, targeting neurotransmitter systems, and for anticancer activity. smolecule.com Enantiomerically pure analogs, such as (S)-2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one, are being developed as potential treatments for neuropathic pain and drug withdrawal symptoms. google.com Additionally, other derivatives have been instrumental in the development of radiotracers for positron emission tomography (PET) imaging, which is a valuable tool for diagnosing neurological diseases.

Table 2: Potential Biological Activities of this compound and its Derivatives

Biological Activity Derivative/Analog Class Research Focus/Key Finding
Anti-cancer Pyridine compounds, Isoquinoline derivatives Showed antiproliferative effects against various cancer cell lines, including breast cancer. smolecule.com
Anti-inflammatory Thieno[2,3-d]pyrimidine derivatives Some derivatives showed moderate anti-inflammatory activity in studies. srce.hr
Antimicrobial General pyridine derivatives Investigated for potential antibacterial properties. smolecule.com
Antimalarial General pyridine derivatives Preliminary studies suggest potential as antimalarial agents.
Neuropathic Pain/Addiction (S)-2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one A candidate for treating neuropathic pain and opioid withdrawal. google.com
Neuropharmacology Isoquinoline-pyridine hybrids Studied for effects on dopamine (B1211576) and serotonin (B10506) receptor systems. smolecule.com

| PET Imaging | Unspecified derivatives | Used to develop radiotracers for diagnosing neurological conditions. |

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

The comprehensive understanding of this compound has been significantly advanced by the integration of sophisticated computational modeling and experimental validation techniques. This synergistic approach allows researchers to predict molecular properties and then confirm them through empirical analysis, accelerating the discovery and development process.

These theoretical predictions are then rigorously tested and validated against experimental data. High-resolution analytical techniques are crucial for this validation.

Spectroscopic Methods : Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups, such as the carbonyl (C=O) stretch. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical environment of the pyridine ring and the ketone functionality. Mass spectrometry (MS) is employed to confirm the molecular weight and fragmentation patterns.

Crystallographic Methods : Single-crystal X-ray diffraction provides the definitive atomic-level resolution of the molecule's structure, including precise bond angles and information about intermolecular interactions in the solid state. acs.org

By combining computational predictions of reactivity and binding affinities with experimental enzyme inhibition assays, researchers can build a detailed structure-activity relationship (SAR) profile. evitachem.com This integrated approach is essential for rationally designing novel analogs with enhanced therapeutic properties and for deepening the fundamental understanding of the chemical and biological nature of this compound.

Table 3: Synergy of Computational and Experimental Methodologies

Computational Method Information Obtained Experimental Validation Technique
Density Functional Theory (DFT) Optimized molecular geometry (bond lengths, angles). acs.org Single-Crystal X-ray Diffraction. acs.org
Frequency Calculations Simulated vibrational spectra (IR, Raman). researchgate.netacs.org FT-IR and Raman Spectroscopy. researchgate.net
NMR Chemical Shift Calculation Predicted ¹H and ¹³C NMR chemical shifts. acs.org ¹H and ¹³C NMR Spectroscopy. acs.org

| Molecular Docking/Modeling | Prediction of binding affinity and interaction with biological targets. vulcanchem.com | Enzyme Inhibition Assays, Functional Assays. evitachem.comsmolecule.com |

Q & A

Q. What are the recommended methods for synthesizing 1-(Pyridin-3-yl)propan-2-one in laboratory settings?

  • Methodological Answer : The compound can be synthesized via condensation reactions using pyridine derivatives and ketone precursors. For example, analogous procedures involve reacting substituted pyridines with propan-2-one derivatives in ethanol under acidic catalysis (e.g., thionyl chloride) . Purification typically involves recrystallization or column chromatography. Reaction optimization may require adjusting stoichiometry, temperature, or solvent polarity to enhance yields.

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store the compound in airtight, moisture-resistant containers (e.g., sealed glass ampoules) under inert gas (N₂ or Ar) to prevent oxidation. Maintain temperatures between 2–8°C in a dry environment . Regular stability testing via HPLC or NMR is recommended to monitor degradation, particularly for hygroscopic batches .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the pyridine ring environment and ketone functionality. FT-IR can validate the carbonyl stretch (~1700 cm⁻¹). For structural elucidation, X-ray crystallography (as applied to similar pyridinyl ketones) provides atomic-level resolution of bond angles and intermolecular interactions . Mass spectrometry (ESI-MS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer : Employ coupling agents like HOBt/TBTU with NEt₃ in anhydrous DMF to facilitate amide or ester bond formation in derivatives . Use Design of Experiments (DoE) to systematically vary parameters (e.g., reaction time, catalyst loading). Monitor intermediates via TLC or in-situ FT-IR to identify bottlenecks. For stereoselective derivatives, chiral catalysts or chromatographic separation may be required .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals. Compare experimental IR/Raman data with computational simulations (e.g., DFT) to confirm vibrational modes . For crystal structures, re-evaluate diffraction data with software like SHELX or Olex2 to refine atomic positions . Contradictions in purity assessments may require orthogonal methods (e.g., combining HPLC with elemental analysis) .

Q. How can computational modeling enhance the study of this compound’s reactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Molecular docking studies can explore interactions with biological targets (e.g., enzymes). Solvent effects can be modeled via COSMO-RS to optimize reaction conditions .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact; wash thoroughly with water if exposed . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Monitor airborne concentrations via OSHA-compliant methods if vapor pressure data indicate inhalation risks .

Q. How should researchers design experiments to study the compound’s stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing samples to heat (40–60°C), humidity (75% RH), and light (UV/vis). Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life) using kinetic models (Arrhenius equation) . Include control batches stored under ideal conditions for comparison.

Data and Compliance

Q. What documentation standards apply to this compound in regulated research?

  • Methodological Answer : Follow GLP guidelines for batch records, including synthesis dates, reagent LOT numbers, and storage conditions. For pharmaceuticals, use pharmacopeial standards (e.g., USP) for purity testing. Document structural data (NMR, XRD) in crystallographic information files (CIF) for public repositories .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :
    Publish detailed synthetic protocols with step-by-step parameters (e.g., stirring speed, cooling rates). Share raw spectral data in open-access platforms. Use certified reference materials (CRMs) for instrument calibration. Collaborate with third-party labs for independent validation of key results .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-yl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-yl)propan-2-one

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